Cefazedone

概要

説明

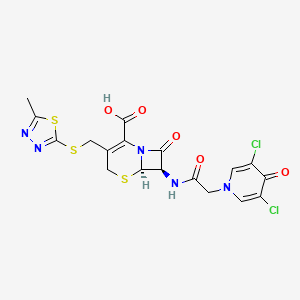

セファゼドンは、第1世代セファロスポリン系抗生物質です。グラム陽性菌とグラム陰性菌の両方に対して幅広い活性を持つ半合成化合物です。 セファゼドンの化学式はC18H15Cl2N5O5S3で、分子量は548.43 g/molです 。この抗生物質は、主に細菌細胞壁の合成を阻害することで、細菌感染症の治療に使用されます。

製造方法

合成経路と反応条件

セファゼドンの合成には、複数のステップが必要です。一般的な方法の1つは、7-アミノセファロスポラン酸(7-ACA)と3,5-ジクロロピリジン酢酸を使用することです。これらの化合物は、脱水剤の存在下で反応して中間体を形成します。この中間体は、50〜90℃の窒素雰囲気下で2-メルカプト-5-メチル-1,3,4-チアジアゾールと反応します。 得られた混合物を精製し、無機酸を使用してpHを1〜3に調整すると、セファゼドンが沈殿します 。

工業生産方法

工業的な設定では、セファゼドンの製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を慎重に制御することが含まれます。 最終生成物は、多くの場合、より優れた溶解性と安定性を確保するために、ナトリウム塩の形に変換されます 。

化学反応解析

反応の種類

セファゼドンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、分子中の硫黄含有基を修飾することができます。

還元: 還元反応は、構造中に存在するニトロ基に影響を与える可能性があります。

置換: 置換反応は、塩素原子またはチアジアゾール環で起こる可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化反応用の過酸化水素などの酸化剤、還元反応用の水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります。 条件は、目的の反応に応じて異なりますが、通常、制御された温度とpHレベルが関与します 。

主要生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はスルホキシドまたはスルホンにつながる可能性があり、還元はアミンまたはヒドロキシルアミンにつながる可能性があります 。

科学研究への応用

セファゼドンは、次のような科学研究に幅広い用途があります。

化学: セファロスポリンの反応性を研究するためのモデル化合物として使用されます。

生物学: 細菌の耐性機構の研究に使用されます。

医学: さまざまな細菌感染症の治療における有効性が調査されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cefazedone involves multiple steps. One common method starts with 7-aminocephalosporanic acid (7-ACA) and 3,5-dichloropyridine acetic acid. These react in the presence of an anhydrating agent to form an intermediate product. This intermediate then reacts with 2-mercapto-5-methyl-1,3,4-thiadiazole under nitrogen protection at temperatures between 50 to 90 degrees Celsius. The resulting mixture is purified, and the pH is adjusted to 1-3 using an inorganic acid to precipitate this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often converted to its sodium salt form for better solubility and stability .

化学反応の分析

Types of Reactions

Cefazedone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the sulfur-containing groups in the molecule.

Reduction: Reduction reactions can affect the nitro groups present in the structure.

Substitution: Substitution reactions can occur at the chlorine atoms or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or hydroxylamines .

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Cefazedone's pharmacokinetic profile is crucial for understanding its clinical applications. A study evaluated the pharmacokinetic and pharmacodynamic parameters in patients with community-acquired pneumonia (CAP). The study involved ten patients who received intravenous this compound sodium at a dosage of 2 g every 12 hours for 7 to 14 days. Key findings include:

- Maximum Concentration (Cmax) : 175.22 ± 36.28 mg/L

- Half-Life (T½) : 1.52 ± 0.23 hours

- Area Under the Curve (AUC) : 280.51 ± 68.17 mg·L⁻¹·h⁻¹

- Clearance (CL) : 7.37 ± 1.84 L/h

- Volume of Distribution (Vd) : 16.06 ± 4.42 L

The study concluded that a dosing regimen maintaining the time above the minimum inhibitory concentration (ƒT > MIC) was effective, with an average ƒT > MIC of 55.45 ± 8.12% correlating with clinical efficacy .

Clinical Applications

This compound has been successfully utilized in treating various infections:

- Respiratory Infections : Effective against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.

- Urinary Tract Infections : Demonstrated efficacy against Escherichia coli and other uropathogens.

- Skin and Soft Tissue Infections : Used in surgical prophylaxis and treatment of post-operative infections.

A notable case report documented this compound's use in a pediatric patient with osteomyelitis, illustrating its application in complex infections .

Toxicity Studies

While this compound is generally considered safe, studies have investigated its potential toxicity, particularly regarding its degradation products. A study using zebrafish embryos assessed the teratogenic effects associated with this compound and its impurities, revealing that certain degradation products could exhibit significant toxicity . Key findings include:

- The teratogenic effects were linked to the structure of the degradation product known as 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD).

- Toxicity assessments indicated that while this compound itself showed minimal teratogenic effects, its degradation products could pose risks during embryonic development.

Summary Table of this compound Applications

作用機序

セファゼドンは、細菌細胞壁の内膜に位置するペニシリン結合タンパク質(PBP)に結合することで、抗菌作用を発揮します。この結合は、ペプチドグリカン合成の最終的なトランスペプチダーゼ段階を阻害し、これは細胞壁生合成に不可欠です。 その結果、細菌細胞壁が弱くなり、細胞溶解と死に至ります 。

類似の化合物との比較

類似の化合物

セファゼドンは、次のような他の第1世代セファロスポリンと似ています。

- セファゾリン

- セファレキシン

- セファドロキシル

- セファロチン

独自性

これらの化合物と比較して、セファゼドンは、チアジアゾール環とジクロロピリジン酢酸部分の存在など、独自の構造的特徴を持っています。 これらの構造的な違いは、特定の活性スペクトルと薬物動態特性に寄与しています 。

類似化合物との比較

Similar Compounds

Cefazedone is similar to other first-generation cephalosporins such as:

Uniqueness

Compared to these compounds, this compound has unique structural features, such as the presence of a thiadiazole ring and dichloropyridine acetic acid moiety. These structural differences contribute to its specific spectrum of activity and pharmacokinetic properties .

生物活性

Cefazedone is a semisynthetic cephalosporin antibiotic that exhibits significant antibacterial activity against a range of gram-positive and some gram-negative bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, effectiveness against various pathogens, and relevant case studies.

This compound functions by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process crucial for cell wall integrity. This action leads to cell lysis and ultimately bacterial death.

Antibacterial Spectrum

This compound demonstrates notable activity against various bacterial strains. Table 1 summarizes its effectiveness against key pathogens.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) Range (µg/ml) |

|---|---|---|

| Staphylococcus aureus | Sensitive | 0.25 - 2 |

| Streptococcus pneumoniae | Sensitive | 0.5 - 4 |

| Escherichia coli | Variable | 1 - 16 |

| Klebsiella pneumoniae | Sensitive | 0.5 - 8 |

| Proteus mirabilis | Sensitive | 0.5 - 4 |

| Enterococcus faecalis | Moderate sensitivity | 16 - 32 |

This compound's antibacterial activity has been compared to that of cefazolin, with this compound showing superior efficacy against enterococci and certain strains of E. coli .

Pharmacokinetics and Pharmacodynamics

A pharmacokinetic study involving ten patients with community-acquired pneumonia (CAP) revealed critical insights into this compound's pharmacodynamics. The study administered intravenous this compound sodium at a dosage of 2 g every 12 hours for a duration of 7 to 14 days. Key findings from this study are summarized in Table 2.

| Parameter | Value |

|---|---|

| Cmax (mg/L) | 175.22 ± 36.28 |

| T½ (hours) | 1.52 ± 0.23 |

| AUC (0–∞) (mg·L⁻¹·h⁻¹) | 280.51 ± 68.17 |

| Clearance (L/h) | 7.37 ± 1.84 |

| Volume of Distribution (L) | 16.06 ± 4.42 |

| Average ƒT > MIC (%) | 55.45 ± 8.12 |

The study found that eight out of ten patients were cured, with all isolated strains being susceptible to this compound, indicating its effectiveness in treating infections caused by sensitive bacteria .

Case Studies and Clinical Efficacy

In clinical settings, this compound has been utilized effectively for various infections, particularly those involving the respiratory tract, urinary tract, and skin . A notable case involved a patient with severe pneumonia who exhibited significant improvement after receiving this compound treatment, demonstrating its clinical efficacy in real-world scenarios.

Safety and Toxicity

While generally well-tolerated, this compound can have side effects, including allergic reactions and gastrointestinal disturbances. Toxicity studies conducted using zebrafish as a model organism indicated that higher concentrations could lead to developmental deformities and increased mortality rates . The teratogenic effects were observed at concentrations above 100 µg/ml, highlighting the need for careful dosage management in clinical applications.

特性

IUPAC Name |

(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N5O5S3/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30)/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLCNEGVSVJLDN-MLGOLLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N5O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63521-15-3 (mono-hydrochloride salt) | |

| Record name | Cefazedone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50204733 | |

| Record name | Cefazedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56187-47-4 | |

| Record name | Cefazedone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56187-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefazedone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefazedone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefazedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFAZEDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y86X0D799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。